N1-benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

Medicinal chemistry Oxalamide SAR Hydrogen-bond donor

N1-Benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a synthetic, unsymmetrically substituted oxalamide featuring a benzyl group at the N1 position and a 2-hydroxy-2-(4-methylthiophenyl)ethyl moiety at N2 (molecular formula C18H20N2O3S; molecular weight 344.43 g/mol). Within the broader oxalamide chemotype, which has yielded low-micromolar PAI-1 inhibitors (IC50 range: non-detectable–4.5 µM) , c-Met kinase inhibitor scaffolds , and α-glucosidase inhibitors (IC50 = 38.2–75.8 µM for the most potent oxamide derivatives) , this compound’s unique juxtaposition of a hydrogen-bond-donating secondary hydroxyl group adjacent to a methylthio-substituted phenyl ring distinguishes it from simpler N1-benzyl oxalamide analogs and creates a differentiated pharmacophoric signature relevant to probe development, structure–activity relationship (SAR) expansion, and screening library design.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 1448136-19-3
Cat. No. B2581230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide
CAS1448136-19-3
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)O
InChIInChI=1S/C18H20N2O3S/c1-24-15-9-7-14(8-10-15)16(21)12-20-18(23)17(22)19-11-13-5-3-2-4-6-13/h2-10,16,21H,11-12H2,1H3,(H,19,22)(H,20,23)
InChIKeyCLCXQEPLMGVBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide (CAS 1448136-19-3): Structural and Pharmacophoric Baseline for Oxalamide-Based Probe and Inhibitor Selection


N1-Benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a synthetic, unsymmetrically substituted oxalamide featuring a benzyl group at the N1 position and a 2-hydroxy-2-(4-methylthiophenyl)ethyl moiety at N2 (molecular formula C18H20N2O3S; molecular weight 344.43 g/mol) . Within the broader oxalamide chemotype, which has yielded low-micromolar PAI-1 inhibitors (IC50 range: non-detectable–4.5 µM) [1], c-Met kinase inhibitor scaffolds [2], and α-glucosidase inhibitors (IC50 = 38.2–75.8 µM for the most potent oxamide derivatives) , this compound’s unique juxtaposition of a hydrogen-bond-donating secondary hydroxyl group adjacent to a methylthio-substituted phenyl ring distinguishes it from simpler N1-benzyl oxalamide analogs and creates a differentiated pharmacophoric signature relevant to probe development, structure–activity relationship (SAR) expansion, and screening library design.

Chemotype Oxalamide probe scaffold
Key motif H-bond donor linker with 4-(methylthio)phenyl
Selection fit SAR expansion and screening library design

Why Generic N1-Benzyl or N2-Methylthiophenyl Oxalamide Substitution Fails: The Functional Penalty of Modifying the 2-Hydroxyethyl Linker in CAS 1448136-19-3


The oxalamide class exhibits steep SAR: moving the methylthio group from the para to the ortho or meta position, replacing the benzyl group with a smaller alkyl substituent, or—critically—removing the secondary hydroxyl group on the ethyl linker can abrogate or substantially shift biological activity. In the PAI-1 oxalamide series, electron-withdrawing bulky groups enhance inhibition while electron-releasing groups diminish activity , and the α-glucosidase oxamide series demonstrates that subtle N-substituent variations shift IC50 values across a range of 38–76 µM . The benzyl group is explicitly claimed in kinase-inhibitor oxalamide patents as a preferred arylalkyl substituent for c-Met inhibition [1]. For CAS 1448136-19-3, the precise combination of the benzyl N1-substituent, the hydroxyethyl linker, and the 4-(methylthio)phenyl group defines a steric and electronic profile that cannot be replicated by generic oxalamide analogs lacking any one of these features, making generic interchange scientifically invalid without explicit comparative bioassay data.

Target compound N1-benzyl, 2-hydroxyethyl linker, 4-(methylthio)phenyl
Generic substitute risk Removing the secondary hydroxyl or shifting methylthio position may alter H-bond donor capacity and electronic profile, potentially shifting activity beyond reported oxalamide SAR windows.
Target compound N1-benzyl substitution (patent-preferred for c-Met)
Generic substitute risk Replacing benzyl with smaller alkyl or heteroarylmethyl groups may reduce alignment with kinase pharmacophore preference, limiting kinase panel screening relevance.

N1-Benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide: Comparator-Anchored Quantitative Evidence for Differentiated Selection


Structural Differentiation from N1-Benzyl Oxalamide Analogs: The Hydrogen-Bond Donor Advantage of the 2-Hydroxyethyl Linker

Compared to N1-benzyl-N2-(2-hydroxypropyl)oxalamide and N1-benzyl-N2-(sec-butyl)oxalamide, which lack the methylthiophenyl aromatic system, CAS 1448136-19-3 introduces a secondary hydroxyl group on the ethyl linker adjacent to a 4-(methylthio)phenyl ring. This creates a dual hydrogen-bond donor/acceptor motif unavailable in simpler N1-benzyl oxalamides. In oxalamide-based PAI-1 inhibitors, the presence and electronic character of substituents on the aromatic ring proximal to the oxalamide core directly modulate inhibitory potency over a >20-fold range (IC50 from non-detectable to 4.5 µM) [1]. The 4-methylthio group is moderately electron-donating (Hammett σp ≈ 0.00 for SCH3), placing CAS 1448136-19-3 in a distinct electronic regime relative to analogs bearing strongly electron-withdrawing (e.g., CF3) or electron-releasing (e.g., OCH3) substituents, potentially offering a balanced reactivity profile for target engagement [2].

H-Bond donor motif vs. simpler analogs
Class-level inference
Secondary hydroxyl adjacent to 4-(methylthio)phenyl ring introduces a dual H-bond donor/acceptor motif; SCH3 Hammett σp ≈ 0.00 places the compound in a distinct electronic regime relative to CF3 or OCH3 analogs.
May support derivatization-focused SAR studies; provides a chemically addressable handle absent in simpler N1-benzyl-N2-alkyl oxalamides.
Class-level SAR from published PAI-1 chromogenic assay; no head-to-head bioassay for CAS 1448136-19-3 against named comparators.
Medicinal chemistry Oxalamide SAR Hydrogen-bond donor Pharmacophore design Probe development

N1-Benzyl Substituent Differentiation: Alignment with c-Met Kinase Inhibitor Pharmacophore Preference

The oxalamide kinase inhibitor patent US20060241104 explicitly claims arylalkyl substituents—'such as benzyl'—as preferred N-substituents for compounds inhibiting protein tyrosine kinase activity of growth factor receptors including c-Met [1]. CAS 1448136-19-3 contains precisely this preferred N1-benzyl substitution. In contrast, structurally related methylthio-bearing oxalamides such as N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide replace the benzyl with a heteroarylmethyl group, which would be expected to alter kinase ATP-binding site complementarity. The incorporation of an oxalamide moiety into heterobicyclic scaffolds has been shown to enhance p38α MAP kinase potency by 3- to 10-fold , demonstrating that the oxalamide linker geometry—preserved in CAS 1448136-19-3—is itself a potency-determining structural feature within kinase inhibitor chemotypes.

N1-benzyl alignment with c-Met pharmacophore
Class-level inference
Patent-preferred benzyl substitution for c-Met oxalamide inhibitors; oxalamide linker geometry preserved, associated with 3- to 10-fold kinase potency enhancement in p38α series.
Aligns with patent-preferred N1-substitution patterns for kinase inhibition; reduces risk of selecting non-preferred analogs for c-Met screening.
Patent disclosure and p38α SAR; no direct c-Met IC50 data for CAS 1448136-19-3 publicly available.
Kinase inhibition c-Met Cancer Oxalamide patent Benzyl substituent

Methylthio Oxidation Lability as a Differentiated Prodrug or Covalent-Probe Design Feature

The 4-(methylthio)phenyl group in CAS 1448136-19-3 can be chemoselectively oxidized to the corresponding sulfoxide or sulfone using agents such as hydrogen peroxide or m-chloroperbenzoic acid . This property is absent in oxalamide analogs bearing only unsubstituted phenyl, halophenyl, or alkyl substituents at the N2 position—for example, N1-benzyl-N2-(2-cyanophenyl)oxalamide or N1-benzyl-N2-(2-hydroxypropyl)oxalamide. In the broader oxalamide class, sulfur oxidation state profoundly influences biological activity: oxalamide PAI-1 inhibitors achieve their best potency (IC50 = 4.5 µM) with electron-withdrawing substituents, and conversion of a methylthio group (–SCH3, electron-donating) to a methylsulfonyl group (–SO2CH3, strongly electron-withdrawing) represents a validated SAR strategy for potency modulation [1].

Methylthio oxidation handle
Class-level inference
4-(methylthio)phenyl group oxidizable to sulfoxide or sulfone; electronic character switchable from electron-neutral (σp ≈ 0.00) to strongly electron-withdrawing (σp ≈ +0.72).
Supports late-stage electronic tuning without core scaffold resynthesis; enables prodrug or covalent-probe design strategies.
Oxidation protocols described for methylthio-substituted oxalamides; PAI-1 SAR: >20-fold potency shift from electron-donating to electron-withdrawing groups.
Methylthio oxidation Sulfoxide Sulfone Covalent probe Prodrug design Reactive metabolite

α-Glucosidase Inhibition Potential: Positioning Relative to Validated Oxamide Inhibitors

Oxamide and oxalamide derivatives have been validated as α-glucosidase inhibitors, with the most potent oxamide compounds exhibiting IC50 values of 38.2–75.8 µM, superior to the clinical standard acarbose (IC50 ≈ 475.65 µM) . The N1-benzyl-N2-aryl oxalamide scaffold, exemplified by N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide (IC50 = 286.39 µM vs. acarbose 475.65 µM) , demonstrates that N1-aralkyl substitution is compatible with α-glucosidase inhibitory activity. CAS 1448136-19-3 shares the N1-benzyl pharmacophoric element with these validated inhibitors while uniquely incorporating a 4-methylthiophenyl group—a feature not represented in the original 20-compound oxamide α-glucosidase inhibitor library , offering a structurally novel probe for expanding SAR around the N2-aryl binding pocket of α-glucosidase.

α-Glucosidase inhibition context
Data to verify
N1-aralkyl-N2-aryl oxalamide scaffold compatible with α-glucosidase inhibition; lead oxamide compounds 6.3- to 12.5-fold more potent than acarbose. CAS 1448136-19-3 potency remains unmeasured.
Structurally novel N2-aryl substitution pattern for α-glucosidase SAR expansion; requires direct enzymatic assay validation.
No public sources for CAS 1448136-19-3 α-glucosidase IC50; cross-study comparable inference only.
α-Glucosidase Diabetes Oxamide inhibitor Acarbose comparator Metabolic disease

Self-Assembly and Crystallization Nucleation Potential: An Industrial Materials Differentiation

Oxalamide compounds bearing terminal benzyl groups have been demonstrated to function as self-assembly-type nucleators that significantly alter the crystallization kinetics of poly(L-lactide) (PLLA) . In a comparative study, the terminal configuration of the oxalamide nucleator (cyclohexyl, benzyl, or phenyl) showed a strong influence on self-organization and nucleation efficiency . CAS 1448136-19-3, with its N1-benzyl terminus and the additional structural complexity of a 4-methylthiophenyl-hydroxyethyl N2-substituent, provides a differentiated nucleator candidate with enhanced solubility-tuning potential relative to the simpler benzyl-terminated oxalamides characterized in the published study.

Polymer nucleation potential
Context-dependent
Benzyl-terminated oxalamides function as self-assembly nucleators for PLLA; terminal group configuration significantly influences nucleation efficiency.
Differentiated nucleator candidate with added hydroxyl and methylthio functionality for solubility and compatibility tuning.
Qualitative ranking from Scholarmate (2024); quantitative PLLA crystallization half-time data for CAS 1448136-19-3 not published.
Polymer nucleation Oxalamide self-assembly Poly(L-lactide) Crystallization kinetics Materials science

N1-Benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide: Evidence-Anchored Application Scenarios for Prioritized Procurement


Oxalamide-Focused Kinase Inhibitor Screening Library Expansion

Based on the explicit preference for N1-benzyl substitution in c-Met kinase inhibitor oxalamide patents , CAS 1448136-19-3 is a structurally compliant candidate for inclusion in kinase-focused screening decks. Procurement is justified for medicinal chemistry teams seeking to diversify N2-substitution patterns beyond the heteroarylmethyl or simple alkyl variants predominant in commercial oxalamide libraries, while retaining the patent-preferred N1-benzyl pharmacophore.

Late-Stage Oxidative Derivatization for Prodrug or Covalent Probe Synthesis

The 4-(methylthio)phenyl group provides a chemoselective oxidation handle convertible to sulfoxide or sulfone . This enables procurement of CAS 1448136-19-3 as a single starting material that can generate three electronically distinct analogs (–SCH3, –SOCH3, –SO2CH3) without resynthesis of the oxalamide core, reducing synthetic burden in SAR campaigns. The resultant electronic modulation spans a Hammett σp range of approximately 0.00 to +0.72, covering the electronic space associated with >20-fold potency shifts in oxalamide PAI-1 inhibitor series .

Structurally Novel α-Glucosidase Inhibitor Probe Development

Given that N1-aralkyl-N2-aryl oxalamides have demonstrated α-glucosidase inhibitory activity superior to acarbose , and that the 4-methylthiophenyl substitution pattern has not been explored in the published 20-compound oxamide α-glucosidase library , CAS 1448136-19-3 represents a rationally selected probe for expanding the SAR of the N2-aryl binding region. Procurement is scientifically warranted for academic or industrial groups seeking to generate novel IP in the metabolic disease oxalamide space.

Polymer Nucleation Agent with Enhanced Functionality for Biodegradable Polyester Processing

Oxalamide compounds with benzyl termini have demonstrated efficacy as self-assembly-type nucleators for PLLA . CAS 1448136-19-3 extends this functionality with a hydroxyl group for potential hydrogen-bonding interactions with polyester matrices and a sulfur atom that may confer metal-adhesion properties relevant to nucleator dispersion. Industrial polymer scientists evaluating next-generation nucleating agents for biodegradable polyester manufacturing should consider this compound as a functionally enhanced alternative to simpler benzyl-oxalamide nucleators.

Application
Selection Property
Validation Focus
Kinase inhibitor screening library expansion
N1-benzyl pharmacophore alignment
c-Met kinase panel screening context
Late-stage oxidative derivatization
Oxidizable methylthio handle
Electronic tuning and prodrug/covalent probe design
α-Glucosidase inhibitor probe development
N2-aryl substitution novelty
Enzymatic assay validation and SAR expansion
Polymer nucleation agent for biodegradable polyesters
Benzyl-terminated oxalamide self-assembly
PLLA crystallization kinetics and compatibility tuning
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